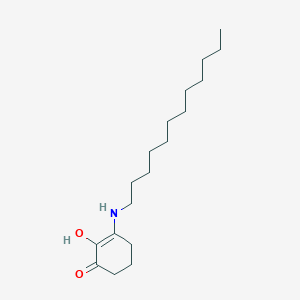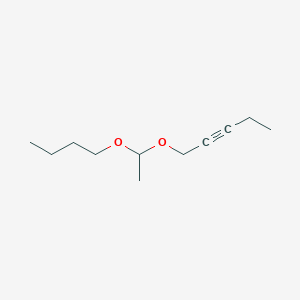
1-(1-Butoxyethoxy)pent-2-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Butoxyethoxy)pent-2-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and ether functional groups. This compound is part of the alkyne family, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Butoxyethoxy)pent-2-yne can be synthesized through multiple-step organic synthesis. One common method involves the preparation of alkynes by double elimination reactions from dihaloalkanes. For instance, the process begins with the electrophilic addition of a halogen to an alkene to form a dihaloalkane, followed by a double E2 elimination reaction to form the alkyne .
Industrial Production Methods: Industrial production of alkynes, including this compound, often involves the use of strong bases such as sodium amide in ammonia (NaNH₂/NH₃) to facilitate the elimination reactions. This method ensures the formation of the desired alkyne with minimal side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Butoxyethoxy)pent-2-yne undergoes various chemical reactions, including:
Addition Reactions: Alkynes can participate in addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., HCl) to form dihaloalkanes and haloalkenes.
Oxidation Reactions: Alkynes can be oxidized to form diketones or carboxylic acids depending on the reagents and conditions used.
Reduction Reactions: Alkynes can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts such as palladium or platinum.
Common Reagents and Conditions:
Hydrogenation: Palladium or platinum catalysts in the presence of hydrogen gas.
Halogenation: Bromine or chlorine in an inert solvent.
Oxidation: Potassium permanganate or ozone in aqueous or organic solvents.
Major Products Formed:
Dihaloalkanes: Formed from halogenation reactions.
Alkenes/Alkanes: Formed from hydrogenation reactions.
Diketones/Carboxylic Acids: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
1-(1-Butoxyethoxy)pent-2-yne has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1-Butoxyethoxy)pent-2-yne involves its interaction with various molecular targets and pathways. The alkyne group can participate in nucleophilic addition reactions, where the π electrons of the triple bond attack electrophilic centers. This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds . The ether groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Butyne: A simpler alkyne with a single carbon-carbon triple bond.
1-Pentyne: Another alkyne with a similar carbon chain length but without the ether groups.
Uniqueness: 1-(1-Butoxyethoxy)pent-2-yne is unique due to the presence of both alkyne and ether functional groups, which provide a combination of reactivity and solubility properties not found in simpler alkynes. This makes it a versatile compound for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
89393-18-0 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
1-(1-butoxyethoxy)pent-2-yne |
InChI |
InChI=1S/C11H20O2/c1-4-6-8-10-13-11(3)12-9-7-5-2/h11H,4-5,7,9-10H2,1-3H3 |
InChI-Schlüssel |
HXVKIQDRGJMWFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)OCC#CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
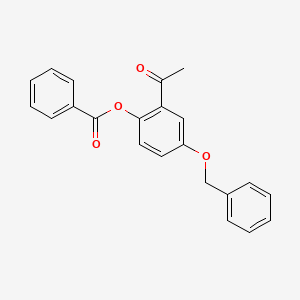
![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
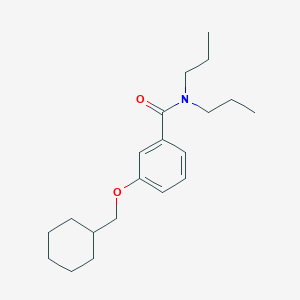
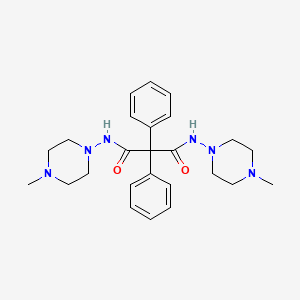
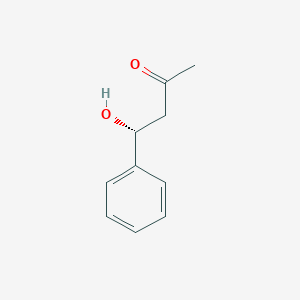
![2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole](/img/structure/B14396339.png)
![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)
![1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14396354.png)

![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)

